molecular formula C23H21FN4O3S B3397688 13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one CAS No. 1021220-97-2

13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B3397688
CAS No.: 1021220-97-2
M. Wt: 452.5 g/mol
InChI Key: PKFRDGKEOBCKAC-UHFFFAOYSA-N
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Description

The compound 13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one is a structurally complex molecule featuring:

  • A fluorine substituent at position 13, which may enhance metabolic stability and bioavailability .
  • A 2-methoxyphenylpiperazine moiety linked via a 2-oxoethyl group, a common pharmacophore in CNS-targeting agents due to its affinity for serotonin and dopamine receptors .

Properties

IUPAC Name

9-fluoro-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3S/c1-31-17-7-3-2-6-16(17)26-9-11-27(12-10-26)19(29)13-28-14-25-21-20-15(24)5-4-8-18(20)32-22(21)23(28)30/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFRDGKEOBCKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)SC5=CC=CC(=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one undergoes various chemical reactions, including:

Scientific Research Applications

13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Spiro Compounds ()

Compounds 13 and 14 from share a spiro-diazaspiro[4.5]decane-2,4-dione core with piperazine substituents. Key differences include:

  • Substituent Variation : Compound 13 has a phenyl group, while 14 features a 3-chlorophenyl group. The target compound’s 2-methoxyphenyl group may improve lipophilicity and blood-brain barrier penetration compared to chlorophenyl analogs .
  • Linker Chemistry: The target compound uses a 2-oxoethyl linker, whereas compounds 13/14 employ a propyl chain.

Table 1: Structural Comparison with Spiro Compounds

Feature Target Compound Compound 13/14 ()
Core Structure Tricyclic thiadiazatricyclo Spiro-diazaspiro[4.5]decane-2,4-dione
Piperazine Substituent 2-Methoxyphenyl Phenyl (13) / 3-Chlorophenyl (14)
Linker 2-Oxoethyl Propyl
Aza-Oxa Heterocyclic Systems ()

Compounds 8b and 8c () are aza-oxa bicyclic systems with chlorinated aromatic rings. Comparisons include:

  • Heteroatom Arrangement : The target compound’s 8-thia-3,5-diaza system contrasts with the 1-aza-2-oxa framework of 8b/8c. Sulfur’s larger atomic radius may alter electron distribution and binding kinetics .
  • Halogen Effects : The target’s fluoro substituent vs. chloro in 8b/8c. Fluorine’s electronegativity may reduce metabolic oxidation compared to chlorine, extending half-life .

Table 2: Comparison with Aza-Oxa Compounds

Feature Target Compound 8b/8c ()
Heteroatoms S, N N, O
Aromatic Halogen Fluoro (C13) Chloro (C7/C8)
Ring System Tricyclic Bicyclic (naphtho/benzo-isoxazole)
Fluoro-Piperazine Benzoxazoles ()

The 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles (7a–j, ) share:

  • A fluoro substituent and piperazine moiety , critical for cytotoxicity in cancer cell lines .
  • Synthetic Routes : Both target and 7a–j use piperazine coupling via nucleophilic substitution, though the target’s tricyclic core requires more complex cyclization steps.

Key Differences :

  • Substituent Position : Fluorine at position 5 (benzoxazoles) vs. position 13 (target), affecting electronic interactions with biological targets.

Biological Activity

The compound 13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one (hereafter referred to as "the compound") is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a fluorine atom and a piperazine ring, suggest various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C25H27FN4O2C_{25}H_{27}F_{N_{4}}O_{2} with a molecular weight of approximately 434.5 g/mol. The structure includes a methoxyphenyl group and is characterized by its thia-diazatricyclo framework, which contributes to its biological activity.

The synthesis of the compound typically involves multi-step reactions that include the formation of the piperazine ring and the introduction of the fluorine atom through specific fluorination techniques. The mechanism of action is believed to involve interaction with various biological targets such as receptors or enzymes, potentially modulating their activity to exert therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this one may exhibit antimicrobial activity. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth, suggesting that this compound could possess similar properties due to its structural components .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For example, compounds with similar piperazine structures have demonstrated cytotoxic effects on cancer cell lines .

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is interest in exploring the compound's effects on the central nervous system. Piperazine derivatives are known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
NeuropharmacologicalPotential modulation of neurotransmitter systems

Recent Studies

  • Antimicrobial Evaluation : A study evaluated various piperazine derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, supporting further investigation into the compound's potential as an antimicrobial agent .
  • Anticancer Research : In vitro studies on cancer cell lines have shown that compounds structurally related to this one can induce apoptosis and inhibit proliferation in various types of cancer cells. This suggests that our compound may share similar mechanisms and warrants further research into its anticancer efficacy .
  • Neuropharmacological Studies : Investigations into similar piperazine-based compounds revealed their ability to modulate serotonin receptors, indicating potential applications in treating anxiety and depression disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 2
Reactant of Route 2
13-fluoro-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one

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